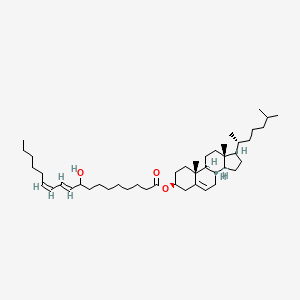
(+/-)9-HODE cholesteryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)9-HODE cholesteryl ester is a racemic monohydroxy fatty acid cholesteryl ester. It was initially extracted from atherosclerotic lesions and has been shown to be produced by copper(II)-catalyzed oxidation of low-density lipoprotein (LDL). Later studies determined that 15-lipoxygenase from rabbit reticulocytes and human monocytes could metabolize cholesteryl linoleate, a major component of LDL, to 9-HODE cholesteryl ester .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(±)9-HODE cholesteryl ester can be synthesized through the copper(II)-catalyzed oxidation of LDL. This process involves the oxidation of cholesteryl linoleate, a major component of LDL, to form 9-HODE cholesteryl ester . The reaction conditions typically include the presence of copper(II) ions and an appropriate oxidizing environment.
Industrial Production Methods
Industrial production methods for (±)9-HODE cholesteryl ester are not well-documented in the literature. the synthesis process involving copper(II)-catalyzed oxidation of LDL can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
(±)9-HODE cholesteryl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Hydrolysis: The ester bond in (±)9-HODE cholesteryl ester can be hydrolyzed to yield the corresponding acid and alcohol.
Reduction: The compound can undergo reduction reactions to form different products.
Common Reagents and Conditions
Oxidation: Copper(II) ions are commonly used as catalysts for the oxidation of cholesteryl linoleate to form (±)9-HODE cholesteryl ester
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond in (±)9-HODE cholesteryl ester.
Reduction: Reducing agents such as sodium borohydride can be used to reduce (±)9-HODE cholesteryl ester.
Major Products Formed
Oxidation: Further oxidation of (±)9-HODE cholesteryl ester can lead to the formation of various oxidized products.
Hydrolysis: Hydrolysis of (±)9-HODE cholesteryl ester yields 9-HODE and cholesterol.
Reduction: Reduction of (±)9-HODE cholesteryl ester can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(±)9-HODE cholesteryl ester has several scientific research applications, including:
Chemistry: It is used as a model compound to study the oxidation of LDL and the formation of atherosclerotic lesions
Biology: The compound is used to investigate the role of oxidized LDL in the development of atherosclerosis and other cardiovascular diseases
Medicine: Research on (±)9-HODE cholesteryl ester contributes to the understanding of the mechanisms underlying atherosclerosis and the development of potential therapeutic interventions
Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidized LDL and related biomarkers
Mecanismo De Acción
(±)9-HODE cholesteryl ester exerts its effects through the oxidation of LDL, which plays a crucial role in the development of atherosclerosis. The compound is produced by the copper(II)-catalyzed oxidation of cholesteryl linoleate, a major component of LDL . The oxidized LDL is then taken up by macrophages, leading to the formation of foam cells and the development of atherosclerotic plaques .
Comparación Con Compuestos Similares
Similar Compounds
13-HODE cholesteryl ester: Another oxidized cholesteryl ester produced by the oxidation of LDL
15-HETE cholesteryl ester: A similar compound formed by the oxidation of cholesteryl linoleate
Uniqueness
(±)9-HODE cholesteryl ester is unique due to its specific formation through the copper(II)-catalyzed oxidation of cholesteryl linoleate and its role in the development of atherosclerosis . Its specific structure and formation pathway distinguish it from other oxidized cholesteryl esters.
Propiedades
Fórmula molecular |
C45H76O3 |
|---|---|
Peso molecular |
665.1 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Clave InChI |
ALWABJCAEDQEGO-SGAXLBQASA-N |
SMILES isomérico |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
SMILES canónico |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















